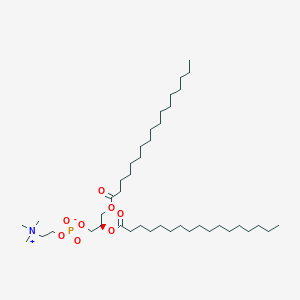![molecular formula C7H5FN2 B164572 6-Fluoroimidazo[1,2-a]pyridin CAS No. 139022-27-8](/img/structure/B164572.png)
6-Fluoroimidazo[1,2-a]pyridin
Übersicht
Beschreibung
6-Fluoroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a fluorine atom at the 6th position of the imidazo[1,2-a]pyridine ring. It is known for its significant applications in organic synthesis and pharmaceutical chemistry due to its unique structural and electronic properties .
Wissenschaftliche Forschungsanwendungen
6-Fluoroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
6-Fluoroimidazo[1,2-a]pyridine is a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . .
Mode of Action
It’s known that imidazo[1,2-a]pyridines can be functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . This suggests that 6-Fluoroimidazo[1,2-a]pyridine might interact with its targets through similar mechanisms.
Biochemical Pathways
It’s known that imidazo[1,2-a]pyridines are valuable scaffolds in organic synthesis and pharmaceutical chemistry , suggesting that they may play a role in various biochemical pathways.
Pharmacokinetics
The compound has a molecular weight of 13613 , which might influence its bioavailability and pharmacokinetic properties.
Result of Action
It’s known that imidazo[1,2-a]pyridines can be functionalized through radical reactions , suggesting that they may induce changes at the molecular and cellular levels.
Action Environment
It’s known that the compound is stable at room temperature , suggesting that it might be relatively stable under various environmental conditions.
Biochemische Analyse
Biochemical Properties
It is known that imidazo[1,2-a]pyridines, the class of compounds to which 6-Fluoroimidazo[1,2-a]pyridine belongs, can be functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis .
Molecular Mechanism
It is known that imidazo[1,2-a]pyridines can undergo radical reactions for direct functionalization . This suggests that 6-Fluoroimidazo[1,2-a]pyridine may interact with biomolecules through similar mechanisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with various substrates, such as aldehydes or alkenes. One common method is the Groebke-Blackburn three-component reaction, which involves the use of 2-aminopyridine, an aldehyde, and an isonitrile . Another method includes the copper complex-promoted synthesis, which offers an efficient and environmentally friendly approach with a high yield of 92% .
Industrial Production Methods: Industrial production methods for 6-Fluoroimidazo[1,2-a]pyridine often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Fluoroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation strategies.
Substitution: The fluorine atom can be substituted by other groups, such as methoxy or cyano groups, under specific conditions.
Common Reagents and Conditions:
Oxidation: Metal-free oxidizing agents.
Reduction: Mild reducing agents.
Substitution: Sodium methoxide in dioxane for methoxy substitution; heating at 100°C in the presence of 18-crown-6 ether for cyano substitution.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further utilized in pharmaceutical and chemical research .
Vergleich Mit ähnlichen Verbindungen
6-Chloroimidazo[1,2-a]pyridine: This compound is used as a fluorescent probe for monitoring pH changes.
Imidazo[1,2-a]pyridine analogues: These analogues exhibit significant activity against tuberculosis and are used in medicinal chemistry.
Uniqueness: 6-Fluoroimidazo[1,2-a]pyridine is unique due to its fluorine substituent, which imparts specific electronic properties and enhances its reactivity and biological activity compared to its analogues .
Eigenschaften
IUPAC Name |
6-fluoroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-1-2-7-9-3-4-10(7)5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLNGHHPODFQRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60569002 | |
| Record name | 6-Fluoroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139022-27-8 | |
| Record name | 6-Fluoroimidazo[1,2-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139022-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 6-Fluoroimidazo[1,2-a]pyridine-oxazole derivatives interact with urease and what are the potential downstream effects of this interaction?
A1: While the specific mechanism of action isn't fully detailed in the provided abstract [], the research focuses on the synthesis and in vitro testing of 6-Fluoroimidazo[1,2-a]pyridine-oxazole derivatives for urease inhibition. In general, urease inhibitors bind to the enzyme's active site, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition can have various downstream effects, particularly in mitigating the negative impacts of urease activity in different contexts.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetamide,2-amino-n-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-,(r)-](/img/structure/B164498.png)
![Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B164499.png)










